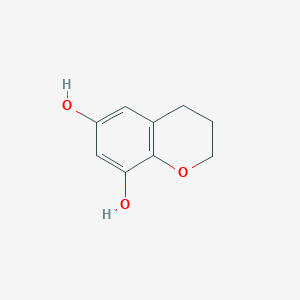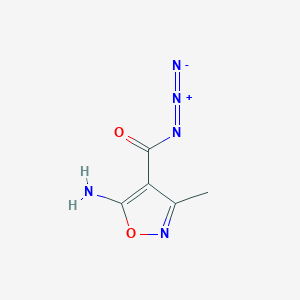![molecular formula C10H11N3O B14261052 {6-[(1H-Imidazol-1-yl)methyl]pyridin-2-yl}methanol CAS No. 154696-41-0](/img/structure/B14261052.png)
{6-[(1H-Imidazol-1-yl)methyl]pyridin-2-yl}methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
{6-[(1H-Imidazol-1-yl)methyl]pyridin-2-yl}methanol is a compound that features both imidazole and pyridine rings. These heterocyclic structures are known for their significant roles in various biological and chemical processes. The presence of these rings in a single molecule makes it a valuable compound for research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of {6-[(1H-Imidazol-1-yl)methyl]pyridin-2-yl}methanol typically involves the reaction of 2-chloromethylpyridine with imidazole under basic conditions. The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to maintain consistent temperature and mixing. The use of catalysts and automated systems can further enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
Oxidation: The hydroxyl group in {6-[(1H-Imidazol-1-yl)methyl]pyridin-2-yl}methanol can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can undergo reduction reactions, particularly at the imidazole ring, to form various reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions to introduce new substituents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while substitution reactions can introduce various alkyl or acyl groups.
科学研究应用
{6-[(1H-Imidazol-1-yl)methyl]pyridin-2-yl}methanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme mechanisms and receptor-ligand interactions.
Medicine: It has potential therapeutic applications due to its structural similarity to biologically active molecules. It can be used in the design of new drugs targeting specific enzymes or receptors.
Industry: The compound is used in the production of various chemicals and materials, including polymers and catalysts.
作用机制
The mechanism of action of {6-[(1H-Imidazol-1-yl)methyl]pyridin-2-yl}methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, while the pyridine ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
相似化合物的比较
Similar Compounds
Imidazole: A simple heterocyclic compound with a wide range of biological activities.
Pyridine: Another basic heterocyclic compound used in various chemical syntheses.
Histidine: An amino acid containing an imidazole ring, important in enzyme active sites.
Uniqueness
The uniqueness of {6-[(1H-Imidazol-1-yl)methyl]pyridin-2-yl}methanol lies in its combined structure of imidazole and pyridine rings, which allows it to participate in a diverse array of chemical and biological interactions. This dual functionality makes it a versatile compound for various applications in research and industry.
属性
CAS 编号 |
154696-41-0 |
|---|---|
分子式 |
C10H11N3O |
分子量 |
189.21 g/mol |
IUPAC 名称 |
[6-(imidazol-1-ylmethyl)pyridin-2-yl]methanol |
InChI |
InChI=1S/C10H11N3O/c14-7-10-3-1-2-9(12-10)6-13-5-4-11-8-13/h1-5,8,14H,6-7H2 |
InChI 键 |
FRYHHZYZIFVGFF-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=NC(=C1)CO)CN2C=CN=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(4R)-5-(1,3-benzothiazol-2-ylsulfonyl)-4-methoxypent-1-ynyl]-trimethylsilane](/img/structure/B14260976.png)
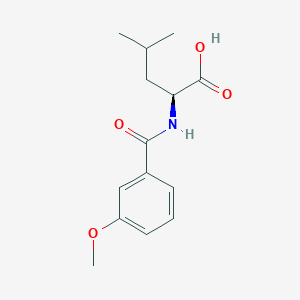
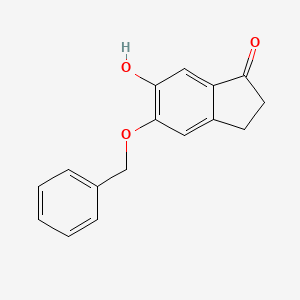
![Benzene, [(1S)-1-methyl-1-(nitromethyl)propyl]-](/img/structure/B14260996.png)
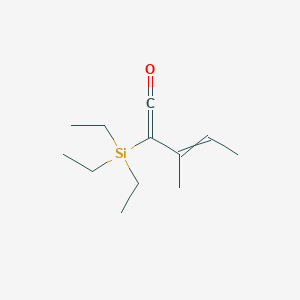
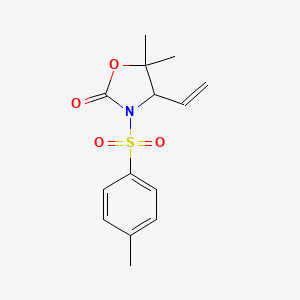
![1,5,7-Trimethyl-1H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B14261013.png)
![Methanone, phenyl[(2S,3R)-3-propyloxiranyl]-](/img/structure/B14261014.png)
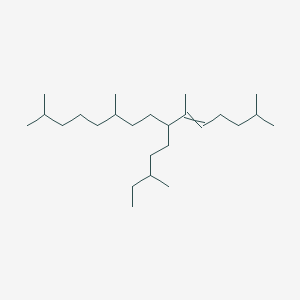
![N-[(2-Carbamothioylhydrazinylidene)acetyl]-L-cysteine](/img/structure/B14261024.png)
![5-Chloro-3-[(pyridin-4-yl)methylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B14261025.png)
![2-(2-Boc-amino-4-pyridyl)-1-[4-(methylthio)phenyl]ethanone](/img/structure/B14261027.png)
